molecular formula C6H13BrO B11910110 (R)-5-Bromo-4-methylpentan-1-ol

(R)-5-Bromo-4-methylpentan-1-ol

Cat. No.: B11910110
M. Wt: 181.07 g/mol
InChI Key: NQSQJHBIDKCPRD-ZCFIWIBFSA-N
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Description

®-5-Bromo-4-methylpentan-1-ol is an organic compound with the molecular formula C6H13BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a pentane chain. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-4-methylpentan-1-ol can be achieved through several methods. One common approach involves the bromination of 4-methylpentan-1-ol. This reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions often require cooling to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of ®-5-Bromo-4-methylpentan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-4-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form the corresponding alcohol or with cyanide ions (CN-) to form a nitrile.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide (NaOH) in water or ethanol at elevated temperatures.

Major Products Formed

    Oxidation: 5-Bromo-4-methylpentanal or 5-Bromo-4-methylpentanone.

    Reduction: 4-Methylpentan-1-ol.

    Substitution: 5-Hydroxy-4-methylpentan-1-ol or 5-Cyano-4-methylpentan-1-ol.

Scientific Research Applications

®-5-Bromo-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Bromo-4-methylpentan-1-ol depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Bromo-4-methylpentan-1-ol: The enantiomer of ®-5-Bromo-4-methylpentan-1-ol, with a different spatial arrangement of groups around the chiral center.

    5-Bromo-4-methylpentan-2-ol: A structural isomer with the hydroxyl group on the second carbon.

    4-Bromo-3-methylbutan-1-ol: A compound with a shorter carbon chain and different substitution pattern.

Uniqueness

®-5-Bromo-4-methylpentan-1-ol is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chemical and biological systems. Its distinct structure makes it valuable for synthesizing enantiomerically pure compounds and studying chiral interactions.

Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

(4R)-5-bromo-4-methylpentan-1-ol

InChI

InChI=1S/C6H13BrO/c1-6(5-7)3-2-4-8/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

NQSQJHBIDKCPRD-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CCCO)CBr

Canonical SMILES

CC(CCCO)CBr

Origin of Product

United States

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